molecular formula C15H10F3N5 B1404765 4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine CAS No. 1795489-54-1

4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

Cat. No.: B1404765
CAS No.: 1795489-54-1
M. Wt: 317.27 g/mol
InChI Key: MLXVSLNNDLFAFQ-UHFFFAOYSA-N
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Description

The compound “4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine” is a complex organic molecule. It contains a pyridine ring, a phenyl ring, and a triazine ring, which are all common structures in many organic compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Two-Photon Absorption Chromophores

A study by Yan et al. (2007) focused on synthesizing multi-branched two-photon absorption chromophores, including derivatives similar to 4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine. These compounds demonstrated significant two-photon absorption cross-sections and fluorescence, indicating potential applications in photopolymerization and bioimaging (Yan et al., 2007).

Molecular Structure Investigations

Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties and conducted molecular structure investigations using X-ray crystallography, Hirshfeld, and DFT calculations. This research provides insights into intermolecular interactions and electronic properties, relevant for designing materials with specific molecular packing and properties (Shawish et al., 2021).

Drug Delivery Systems

Mattsson et al. (2010) explored the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage for drug delivery purposes. Their work indicates that derivatives related to this compound could be utilized in creating cytotoxic compounds for targeted cancer therapy (Mattsson et al., 2010).

Antiproliferative Activity

Dolzhenko et al. (2008) synthesized fluorinated triazin-5-amines and evaluated their antiproliferative activity against cancer cell lines. Their findings suggest that compounds structurally similar to this compound can exhibit significant antiproliferative activity, highlighting their potential as anticancer agents (Dolzhenko et al., 2008).

Anticancer Agents

Chavva et al. (2013) developed novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives with potential as anticancer agents. These derivatives, related to this compound, showed promising bioactivity against various cancer cell lines (Chavva et al., 2013).

Mechanism of Action

The mechanism of action of “4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine” would depend on its specific use. For example, many TFMP derivatives are used in the agrochemical and pharmaceutical industries, where they play a fundamental role as key structural ingredients .

Properties

IUPAC Name

4-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5/c16-15(17,18)11-4-1-5-12(7-11)22-14-21-9-20-13(23-14)10-3-2-6-19-8-10/h1-9H,(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXVSLNNDLFAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=NC(=N2)C3=CN=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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